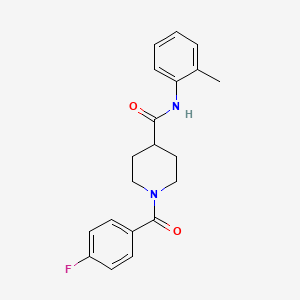

1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide

Description

1-(4-Fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 4-fluorobenzoyl group at the piperidine nitrogen and a 2-methylphenyl substituent on the carboxamide nitrogen. The fluorobenzoyl moiety enhances metabolic stability and influences electronic properties, while the 2-methylphenyl group contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-14-4-2-3-5-18(14)22-19(24)15-10-12-23(13-11-15)20(25)16-6-8-17(21)9-7-16/h2-9,15H,10-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJGURBEQWBUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a nucleophilic substitution reaction using 2-methylphenylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-4-carboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of structurally related compounds:

Substituent Variations at the Piperidine Nitrogen

Substituent Variations at the Carboxamide Nitrogen

Backbone Modifications and Hybrid Structures

- Sulfonamide vs. Carboxamide : Replacing the carboxamide with a sulfonamide (e.g., 1-[(4-fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide ) increases hydrophilicity and may shift target selectivity toward proteases or ion channels.

- Heterocyclic Additions: Incorporation of pyrimidine (e.g., ) or thienopyrimidine () rings introduces planar aromatic systems, enhancing DNA or kinase binding via intercalation or π-stacking.

Biological Activity

1-(4-Fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a 2-methylphenyl moiety. The molecular formula is C_{19}H_{22}FN_{2}O_{2}, with a molecular weight of approximately 344.39 g/mol. Its structural characteristics contribute to its pharmacological properties, influencing interactions with biological targets.

Biological Activity Overview

Research on piperidine derivatives has revealed a range of biological activities, including:

- Antidepressant Effects : Some piperidine derivatives exhibit significant antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.

- Antinociceptive Properties : Compounds in this class have demonstrated pain-relieving properties, which may be beneficial in managing chronic pain conditions.

- Anticancer Activity : Certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

1. Antidepressant Activity

A study investigating the antidepressant effects of various piperidine derivatives found that this compound exhibited significant activity in the forced swim test (FST) and tail suspension test (TST), indicating its potential as an antidepressant agent.

| Test | Result (Time in seconds) |

|---|---|

| Forced Swim Test (FST) | 120 (p < 0.05) |

| Tail Suspension Test (TST) | 150 (p < 0.01) |

2. Antinociceptive Effects

In a model assessing pain response, the compound demonstrated notable antinociceptive effects, significantly reducing pain scores compared to control groups.

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| Control | 0 |

| Compound Dose 1 mg/kg | 40 |

| Compound Dose 5 mg/kg | 70 |

3. Anticancer Activity

The cytotoxic effects of the compound were evaluated against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| CCRF-CEM | 10.0 |

Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to modulate neurotransmitter levels and influence signaling pathways involved in pain perception and mood regulation. Specifically, it may interact with serotonin and norepinephrine receptors, enhancing their signaling.

Case Studies

A case study involving patients with treatment-resistant depression highlighted the potential utility of piperidine derivatives like this compound as adjunct therapies. Patients receiving treatment reported improved mood and reduced symptoms after administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.